![molecular formula C18H17NO B14449858 N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide CAS No. 78934-98-2](/img/structure/B14449858.png)
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide is an organic compound with a complex structure that includes aromatic rings and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with phenylethylamine to form N-(4-methylphenyl)-1-phenylethylamine.
Acetylation: The intermediate is then acetylated using acetyl chloride to form N-[2-(4-methylphenyl)-1-phenylethyl]acetamide.
Alkyne Formation: The final step involves the reaction of the acetamide with propargyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methylphenyl)-1-phenylethyl]hex-2-ynamide
- N-[2-(4-Methylphenyl)-1-phenylethyl]octadec-9-en-2-ynamide
Uniqueness
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide is unique due to its specific structural features, such as the presence of an alkyne group and the combination of aromatic rings. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
78934-98-2 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-1-phenylethyl]prop-2-ynamide |
InChI |
InChI=1S/C18H17NO/c1-3-18(20)19-17(16-7-5-4-6-8-16)13-15-11-9-14(2)10-12-15/h1,4-12,17H,13H2,2H3,(H,19,20) |
InChI Key |
OEVSJVRSVLMPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



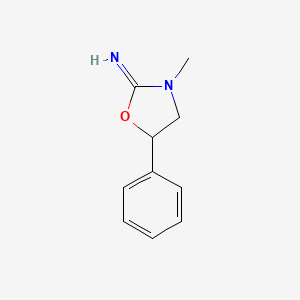
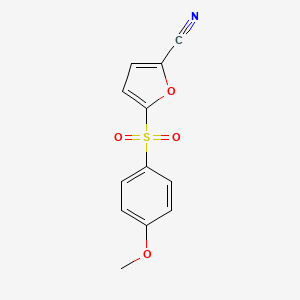
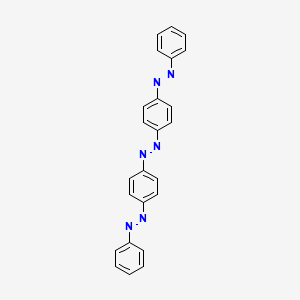
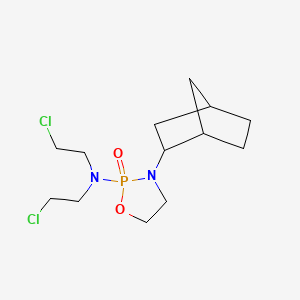
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
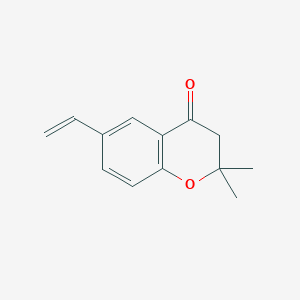


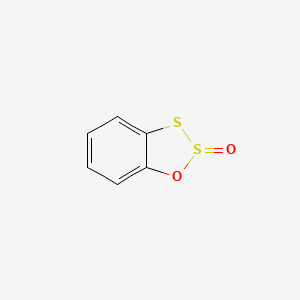
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
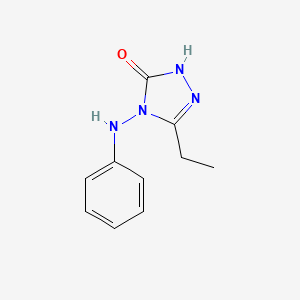
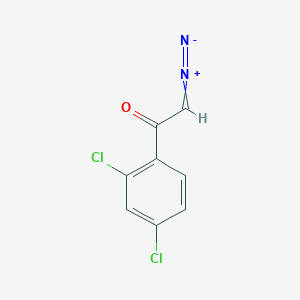
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
